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Compound of Interest

Compound Name: (Benzyloxy)(methyl)amine
CAS No.: 22513-22-0
Cat. No.: B2616313

Get Quote

\ J

(Benzyloxy)(methyl)amine, chemically defined as
-benzyl-
-methylhydroxylamine (

), is a critical building block in medicinal chemistry. It serves as a stable precursor for the
installation of the

-methylhydroxamic acid pharmacophore—a moiety pivotal in histone deacetylase (HDAC)
inhibitors, siderophore mimetics, and protease inhibitors.

Unlike simple amines, the N-O bond introduces unique reactivity and stability challenges. Direct
alkylation of hydroxylamine often results in poly-alkylation mixtures (

dialkyl,

-dialkyl, and quaternary salts). Therefore, a protection-deprotection strategy is the industry
"Gold Standard" for generating high-purity material suitable for GMP downstream applications.

Retrosynthetic Logic

To achieve the target (1) with high regioselectivity, we disconnect at the
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-methyl bond, implying a nucleophilic substitution on a methyl donor. To prevent over-
methylation, the nitrogen must be temporarily "masked" with a carbamate (Boc) protecting

group.
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Figure 1: Retrosynthetic disconnection showing the stepwise construction of the N-methyl-O-
benzyl core to ensure mono-methylation.

Part 2: Primary Protocol - The "Gold Standard"
(Boc-Route)

This protocol is recommended for drug development workflows where purity (>98%) is
paramount. It utilizes a carbamate protecting group to strictly enforce mono-methylation.
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Target: (Benzyloxy)(methyl)amine Hydrochloride CAS: 35607-26-4 (HCI salt) | 6265-86-7
(Free base)

Phase 1: Boc-Protection of -Benzylhydroxylamine

Objective: Mask the nitrogen to control nucleophilicity.

Setup: Charge a round-bottom flask with

-benzylhydroxylamine hydrochloride (1.0 equiv) and Dichloromethane (DCM) (
).
» Base Addition: Cool to
. Add Triethylamine (
) (2.2 equiv) dropwise. The solution will become cloudy as
forms.

» Protection: Add Di-tert-butyl dicarbonate (

) (1.1 equiv) in one portion.

e Reaction: Warm to room temperature (RT) and stir for 4-12 hours. Monitor by TLC
(Hexane/EtOAc 4:1). The product (

) is less polar than the starting material.
o Workup: Wash with

, Saturated

, and brine. Dry over

and concentrate.

o Checkpoint: Result is

-Boc-

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b2616313/docs?utm_src=pdf-body#part-1-executive-summary-strategic-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2616313?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

-benzylhydroxylamine (White solid/oil). Yield typically >90%.[1][2]

Phase 2: -Methylation

Objective: Introduce the methyl group regioselectively.

Activation: Dissolve the Phase 1 intermediate (1.0 equiv) in anhydrous DMF (

) under Nitrogen/Argon. Cool to

Deprotonation: Add Sodium Hydride (60% dispersion in oil) (1.2 equiv) portion-wise.
o Caution: Vigorous

gas evolution. Vent properly. Stir for 30 min until gas evolution ceases.

Alkylation: Add Methyl lodide (
) (1.2-1.5 equiv) dropwise via syringe.

Reaction: Allow to warm to RT and stir for 2—4 hours.

Quench & Extraction: Quench carefully with water. Extract with Ethyl Acetate (
). Wash organic layer extensively with water (to remove DMF) and brine.
o Checkpoint: Result is

-Boc-

-methyl-

-benzylhydroxylamine.

Phase 3: Deprotection & Salt Formation

Objective: Remove the Boc group to release the secondary amine salt.

o Dissolution: Dissolve the methylated intermediate in DCM or Dioxane.
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e Acidolysis:
o Option A (Standard): Add

in Dioxane (5-10 equiv). Stir at RT for 1-3 hours.[3][4]

o Option B (Alternative): Add Trifluoroacetic acid (TFA) / DCM (1:1 ratio). Stir for 1 hour.
e Isolation:
o For HCI Salt: The product often precipitates. Dilute with Diethyl Ether (

) to maximize precipitation. Filter and wash with cold ether.[5]

o For Free Base: Concentrate, neutralize with saturated
, and extract into DCM.
e Final Product:(Benzyloxy)(methyl)amine Hydrochloride.
o Appearance: White hygroscopic solid.

Part 3: Alternative Protocol - Direct Alkylation

Use Case: Rapid generation of material where chromatography is acceptable and yield is less
critical.

Reaction:
* Reagents: Dissolve

-benzylhydroxylamine free base (1.0 equiv) in THF or acetonitrile.
e Base: Add

(1.5 equiv).

o Alkylation: Add Methyl lodide (0.9 equiv) slowly at
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o Note: Using a slight deficit of

helps prevent over-methylation to the dimethyl species (
).

 Purification: The crude mixture will contain starting material, product, and dimethyl
byproduct. Separation requires careful flash chromatography (Silica gel; Hexane/EtOAc
gradient).

Part 4: Data Consolidation & Quality Control
hvsicochemical :

Property Value Notes

Formula Free Base

MW Free Base

Boiling Point @ Oil (Free Base)
Melting Point Hydrochloride Salt
Solubility DCM, MeOH, Water (Salt) Free base is lipophilic

Spectroscopic Validation (Diagnostic Signals)

To validate your synthesis, look for these specific NMR signatures. The absence of the Boc
peak (

) and the presence of the
-methyl doublet/singlet are critical.
e NMR (

- Free Base):

o :Aromatic protons (Benzyl).
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(Benzylic methylene).

(Methyl group).

(Exchangeable).

e NMR (

):
o (Aromatic).

° (

Part 5: Safety & Handling

o Toxicity: Hydroxylamines are potential mutagens and should be handled in a fume hood.
Methyl lodide is a potent alkylating agent and suspected carcinogen.

 Stability: The free base is prone to oxidation and should be stored under inert gas (Argon) at

. The hydrochloride salt is stable at room temperature but is hygroscopic.

» Energetics: While benzyl ethers are generally stable, avoid heating the distillation residue of
hydroxylamine derivatives to dryness due to potential thermal instability.
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o Preparation of N-Methyl-O-benzylhydroxylamine (Boc Route). Source: BioRxiv, 2026. "A
room-temperature 89Zr4+ radiolabelling strategy..." [Link]

o Synthesis of O-benzyl-N-methylhydroxylamine via Acid Hydrolysis. Source: Royal Society of
Chemistry, Biomimetic ferrichrome motifs. [Link]

o Direct Alkylation Protocol (O-Benzyl-N-methyl hydroxylamine). Source: PrepChem / US
Patent 4,906,667. [Link]

e Hydroxamic Acid-Based HDAC Inhibitor Synthesis. Source: PMC / J Med Chem.
"Identification and Characterization of AES-135..." [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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